molecular formula C8H13BF3K B13467983 Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Cat. No.: B13467983
M. Wt: 216.10 g/mol
InChI Key: HBCONTZSPSRXMF-UHDJGPCESA-N
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Description

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds have gained significant attention due to their unique properties, including their ability to participate in various chemical reactions, particularly in cross-coupling reactions. The stability of potassium organotrifluoroborates makes them valuable reagents in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (E)-(2-cyclohexylvinyl)trifluoroborate typically involves the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2). The process begins with the hydroboration of an alkyne using a rhodium catalyst to form the corresponding boronic ester. This intermediate is then treated with KHF2 to yield the desired potassium organotrifluoroborate .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates often employs scalable and efficient methods to ensure high yields and purity. The use of non-etching conditions and simple work-up procedures are crucial for large-scale synthesis. The process avoids the use of highly reactive and toxic reagents, making it safer and more environmentally friendly .

Mechanism of Action

Comparison with Similar Compounds

  • Potassium vinyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium alkyltrifluoroborates

Comparison: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is unique due to its specific structural features, which impart distinct reactivity and stability compared to other organotrifluoroborates. Its cyclohexylvinyl group provides steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent for selective transformations .

Properties

Molecular Formula

C8H13BF3K

Molecular Weight

216.10 g/mol

IUPAC Name

potassium;[(E)-2-cyclohexylethenyl]-trifluoroboranuide

InChI

InChI=1S/C8H13BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h6-8H,1-5H2;/q-1;+1/b7-6+;

InChI Key

HBCONTZSPSRXMF-UHDJGPCESA-N

Isomeric SMILES

[B-](/C=C/C1CCCCC1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1CCCCC1)(F)(F)F.[K+]

Origin of Product

United States

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